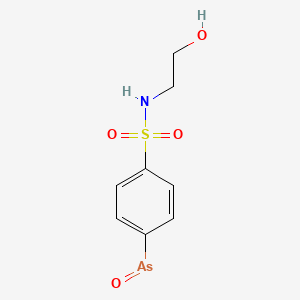
p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C8-H10-As-N-O4-S and a molecular weight of 291.17 . . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide involves several steps. One common method includes the reaction of benzenesulfonamide with arsenic trioxide in the presence of a base, followed by the addition of 2-chloroethanol . The reaction conditions typically involve heating and stirring to ensure complete reaction and high yield. Industrial production methods may vary but generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic-containing derivatives.
Reduction: Reduction reactions can convert it to different arsenic oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Industry: It finds applications in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disrupted cellular processes and apoptosis . The compound’s effects are mediated through binding to the active site of the enzyme, blocking its activity and affecting cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
p-Arsenoso-N-(2-hydroxyethyl)benzenesulfonamide can be compared with other similar compounds, such as:
Benzenesulfonamide derivatives: These compounds share the sulfonamide group but differ in their substituents, leading to varied biological activities.
Arsenic-containing compounds: Compounds like arsenic trioxide and arsenic pentoxide have different oxidation states and applications.
The uniqueness of this compound lies in its specific combination of the sulfonamide group with an arsenic moiety, providing distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5442-30-8 |
|---|---|
Molekularformel |
C8H10AsNO4S |
Molekulargewicht |
291.16 g/mol |
IUPAC-Name |
4-arsoroso-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H10AsNO4S/c11-6-5-10-15(13,14)8-3-1-7(9-12)2-4-8/h1-4,10-11H,5-6H2 |
InChI-Schlüssel |
SAMCUNVIALDNBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCO)[As]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione](/img/structure/B12796351.png)
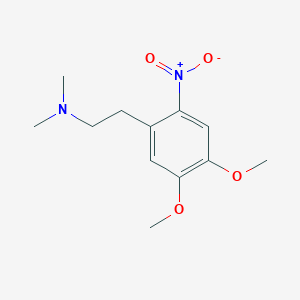
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)
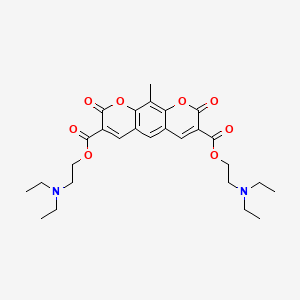

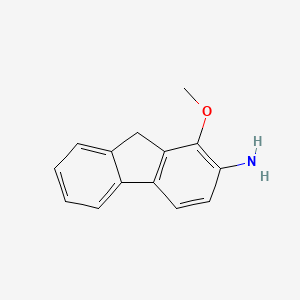
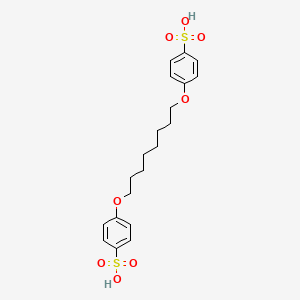

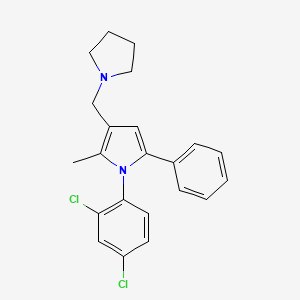


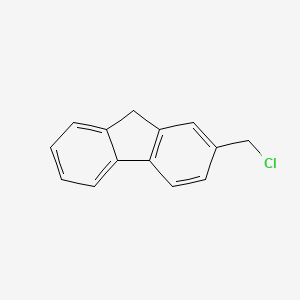

![2-Propenoic acid, 2-methyl-, 2-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B12796419.png)
